molecular formula C16H14O B2754799 9,9-Dimethyl-9H-fluorene-2-carbaldehyde CAS No. 948300-71-8

9,9-Dimethyl-9H-fluorene-2-carbaldehyde

Cat. No.: B2754799
CAS No.: 948300-71-8
M. Wt: 222.287
InChI Key: YJMRMSQQQCEPCM-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-fluorene-2-carbaldehyde is a fluorene-based aromatic aldehyde characterized by a rigid planar structure with two methyl groups at the 9-position and an aldehyde functional group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly for designing nonlinear optical (NLO) chromophores and solvatochromic fluorophores . Its synthesis typically involves diisobutylaluminium hydride (DIBAL) reduction of the corresponding nitrile precursor (e.g., 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile), achieving yields up to 69% . The aldehyde group enables further functionalization via condensation or coupling reactions, making it versatile for applications in materials science and bioimaging .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 9,9-dimethyl-9H-fluorene-2-carbaldehyde are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 9,9-dimethyl-9H-fluorene-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 9,9-Dimethyl-9H-fluorene-2-carboxylic acid.

    Reduction: 9,9-Dimethyl-9H-fluorene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

9,9-Dimethyl-9H-fluorene-2-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Material Science

The compound is instrumental in synthesizing organic semiconducting polymers used in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). Its electronic properties are enhanced due to steric effects from the methyl groups, which influence charge transport mechanisms .

ApplicationDescription
Organic Photovoltaic CellsUsed as a precursor for polymers that improve energy conversion efficiency.
Organic Light-Emitting DiodesEnhances device performance through improved charge mobility.

Biological Imaging

Due to its fluorescence properties, this compound is utilized in developing fluorescent probes for biological imaging. Studies have shown its effectiveness in visualizing cellular components, aiding research in cellular dynamics and interactions .

Study 1: Synthesis and Characterization of Fluorene Derivatives

A study demonstrated the use of this compound as an intermediate to synthesize various fluorene derivatives with enhanced fluorescence properties suitable for optoelectronic applications. The derivatives exhibited strong blue emission and were characterized through spectral analysis .

Study 2: Real-Time Imaging of Live Cells

In another investigation, researchers employed this compound as a fluorescent probe to visualize live cells. The results indicated its stability and bright emission allowed for effective real-time imaging, showcasing its potential in biological research .

Mechanism of Action

The mechanism of action of 9,9-dimethyl-9H-fluorene-2-carbaldehyde largely depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, facilitating various nucleophilic addition reactions. In material science, its role as a building block for semiconducting polymers involves the formation of conjugated systems that can transport charge efficiently .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 9,9-Dimethyl-9H-fluorene-2-carbaldehyde with structurally related fluorene derivatives, emphasizing substituent effects on properties:

Compound Name Substituents (Position) Key Properties Synthesis Method Yield Applications References
This compound Aldehyde (2), Dimethyl (9) Solvatochromism, NLO activity, fluorescence DIBAL reduction of nitrile 69% OLEDs, polarity probes
FR0 (7-Diethylamino-9,9-dimethyl-9H-fluorene-2-carbaldehyde) Diethylamino (7), Aldehyde (2) Enhanced solvatochromism, red-shifted emission in polar solvents Reductive methylation + DIBAL 60–69% Protein aggregation studies
FR8 (1-(7-Diethylamino-9,9-dimethyl-9H-fluoren-2-yl)-nonan-1-one) Ketone (2), Diethylamino (7) Aggregation-induced emission, polarity sensitivity Friedel-Crafts acylation 22–78% Membrane dynamics probes
9FR (7-Dimethylamino-9,9-dimethyl-9H-fluorene-2-carbaldehyde) Dimethylamino (7), Aldehyde (2) Blue-shifted emission vs. FR0, higher quantum yield Reductive methylation + DIBAL 50–86% DNA interaction studies
9Phen (7-Dimethylamino-9,10-dihydrophenanthrene-2-carbaldehyde) Dimethylamino (7), Aldehyde (2) Extended π-conjugation, improved thermal stability Multi-step Pd-catalyzed coupling 43–86% High-temperature NLO materials
PP13 (9,9-Dimethyl-7-morpholino-9H-fluorene-2-carbaldehyde) Morpholino (7), Aldehyde (2) High synthetic yield, solvent stability Buchwald-Hartwig amination 86% Bioconjugation, live-cell imaging

Spectral and Electronic Properties

  • Solvatochromism: FR0 exhibits a larger Stokes shift than PRODAN due to its extended π-system, with emission maxima shifting from 480 nm (nonpolar) to 560 nm (polar solvents) .
  • Quantum Yield: 9FR shows a higher quantum yield (QY ≈ 0.45 in ethanol) compared to FR0 (QY ≈ 0.32), attributed to reduced steric hindrance from dimethylamino vs. diethylamino groups .
  • Thermal Stability : Derivatives like 9Phen and PP13 demonstrate superior thermal stability (decomposition >250°C) due to rigidified structures, making them suitable for OLED fabrication .

Research Findings and Trends

Substituent-Driven Design: Electron-donating groups (e.g., dimethylamino, morpholino) enhance intramolecular charge transfer (ICT), amplifying solvatochromic responses .

Stability Challenges : Brominated derivatives require inert storage (2–8°C) to prevent degradation, limiting their industrial scalability .

Emerging Applications : PP13’s high yield and stability position it as a promising candidate for covalent labeling of biomolecules .

Biological Activity

Overview

9,9-Dimethyl-9H-fluorene-2-carbaldehyde (C16H14O) is a derivative of fluorene characterized by two methyl groups at the 9-position and an aldehyde group at the 2-position. This compound is gaining attention in various fields, including organic synthesis, material science, and biological applications. Its unique structural features contribute to its potential biological activities, particularly in the development of fluorescent probes and optoelectronic materials.

  • Molecular Formula : C16H14O
  • Molecular Weight : 238.28 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Soluble in organic solvents such as dichloromethane and ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through electronic transitions. This interaction may involve:

  • Fluorescence Emission : The compound exhibits good fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging applications.
  • Electrophilic Reactions : The aldehyde group can participate in nucleophilic addition reactions with various biomolecules, potentially influencing cellular processes.

1. Fluorescent Probes

Research indicates that this compound can be utilized in the development of fluorescent probes for imaging biological systems. The compound's fluorescence characteristics allow for visualization of cellular components, aiding in studies of cellular dynamics and interactions.

2. Material Science

The compound serves as a precursor for synthesizing organic semiconducting polymers used in devices such as organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs). Its electronic properties are enhanced by the steric effects of the methyl groups, which influence charge transport mechanisms.

Study 1: Synthesis and Characterization

A study focused on synthesizing various derivatives of fluorene compounds highlighted the utility of this compound as an intermediate. The derivatives exhibited enhanced fluorescence properties suitable for optoelectronic applications .

Study 2: Biological Imaging

In a recent investigation, researchers employed this compound as a fluorescent probe to visualize live cells. The results demonstrated significant potential for real-time imaging due to its stability and bright emission .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
9-Fluorenecarboxaldehyde Lacks methyl groups at the 9-positionModerate fluorescence
7-Bromo-9,9-dimethyl-9H-fluoren-2-carbaldehyde Contains bromine at the 7-positionEnhanced reactivity but lower fluorescence
9,9-Dimethyl-9H-fluoren-2-methanol Alcohol instead of aldehydeLimited use in fluorescence

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9,9-Dimethyl-9H-fluorene-2-carbaldehyde, and how can purity be optimized?

  • Methodology : Utilize Friedel-Crafts alkylation to introduce the dimethyl groups onto the fluorene backbone, followed by formylation via the Vilsmeier-Haack reaction. Purification can involve column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from mixed solvents (e.g., petroleum ether/EtOAc) to achieve >99% purity. Monitor reactions using TLC and confirm structures via 1H^1H-NMR and 13C^{13}C-NMR .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and packing arrangements. Complement with spectroscopic techniques:

  • IR : Confirm aldehyde C=O stretch (~1700 cm1^{-1}).
  • NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and aldehyde proton (δ ~10 ppm).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What solvents are optimal for recrystallizing this compound?

  • Methodology : Test solubility in polar/non-polar solvent mixtures. For example, dissolve in warm ethyl acetate and gradually add petroleum ether to induce crystallization. Monitor crystal growth under controlled evaporation (e.g., 5 days at room temperature) to avoid amorphous precipitates .

Advanced Research Questions

Q. How do steric effects from the 9,9-dimethyl groups influence the reactivity of the aldehyde moiety?

  • Methodology : Compare reaction kinetics with non-methylated analogs (e.g., 9H-fluorene-2-carbaldehyde) in nucleophilic additions (e.g., Grignard reactions). Use DFT calculations to analyze steric hindrance and electronic effects on transition states. Experimental data can be correlated with computational models to predict regioselectivity .

Q. What intermolecular interactions dominate in the crystal lattice, and how do they affect material properties?

  • Methodology : Conduct Hirshfeld surface analysis and 2D fingerprint plots from SCXRD data to quantify interactions (e.g., C–H···O, π-π stacking). For example, aldehyde oxygen may participate in weak hydrogen bonds with adjacent aromatic protons, influencing thermal stability and solubility .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Methodology :

  • Variable-temperature NMR : Assess dynamic processes (e.g., hindered rotation of substituents).
  • COSY/NOESY : Identify coupling partners and spatial proximities.
  • Crystallographic data : Cross-reference with SCXRD to confirm conformations .

Q. What strategies mitigate side reactions during formylation of 9,9-dimethylfluorene?

  • Methodology : Optimize Vilsmeier-Haack conditions (e.g., POCl3_3/DMF stoichiometry, temperature control). Use inert atmospheres to prevent oxidation. Monitor intermediates via LC-MS and quench reactions at partial conversion to isolate desired product before overhalogenation occurs .

Q. Methodological Considerations

Q. How can the compound’s electronic properties be characterized for applications in optoelectronics?

  • Methodology :

  • Cyclic voltammetry : Determine HOMO/LUMO levels.
  • UV-Vis/fluorescence spectroscopy : Assess absorption/emission profiles.
  • Theoretical studies : Compare experimental bandgaps with TD-DFT calculations .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • Methodology :

  • HPLC-MS : Quantify impurities at ppm levels.
  • Elemental analysis : Verify stoichiometry.
  • DSC/TGA : Check thermal decomposition profiles for unexpected byproducts .

Q. Data Interpretation and Conflict Resolution

Q. How should discrepancies between computational and experimental bond angles be addressed?

  • Methodology : Re-examine computational parameters (e.g., basis set, solvation models). Validate experimental data via redundant SCXRD measurements. Consider dynamic effects (e.g., crystal packing vs. gas-phase calculations) .

Q. What steps confirm the absence of polymorphic forms in crystallized samples?

  • Methodology : Perform powder X-ray diffraction (PXRD) to compare with SCXRD patterns. Conduct DSC to detect thermal events (e.g., melting points) indicative of polymorphs. Solvent screening under varying conditions (e.g., cooling rates) can reveal alternative crystal habits .

Properties

IUPAC Name

9,9-dimethylfluorene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMRMSQQQCEPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dry 500 mL flask equipped with an argon inlet, a rubber septum, and a distillation head was charged 22.54 g (48.0 mmol) of 9,9-dioctyl-2-bromofluorene and 100 mL of toluene. Toluene was then removed by distillation to dry the flask and starting material. The residue was allowed to cool to room temperature and 250 mL of anhydrous ether was added. The resultant solution was then chilled to −78 ° C. and treated dropwise over 15 minutes with 30.6 mL (49.06 mmol) of 1.6M BuLi in hexane. Upon addition of the butyl lithium solution the reaction mixture initially turned purple and subsequently turned red. Anhydrous DMF (8 mL) was added and the resulting mixture was stirred at −78 ° C. for 1 hour and then warmed up to room and stirred for an additional hour. The mixture was quenched with 50 mL of 10% HCl and transferred into a separatory funnel. The organic phase was washed with 10% HCl (1×), water (2×) and brine (1×), and then dried over MgSO4. Solvent removal afforded 12 g of crude product. Purification by column chromatography (gradient from 96:4 heptanes: EtOAc in heptanes to 90:10 heptanes:EtOAc) afforded 10.2 g of 2-formyl-9,9-dimethylfluorene (49.77% yield). EI-MS: 418 (M+), 362,193 (100). 1H NMR (CDCl3) δ 10.09 (s, 1H), 7.87 (m, 4H), 7.41 (b, 3H), 2.05 (m, 4H), 1.30-1.05 (m, 22H), 0.83 (t, 5H), 0.61 (t, 3H). 13C NMR (CDCl3) δ 192.22, 152.11, 151.55, 147.54, 139.53, 135.39, 130.40, 128.78, 127.10, 123.09, 120.98, 120.91, 119.93, 70.98, 55.32, 40.24, 31.88, 29.92, 29.17, 23.78, 22.59, 14.03.
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30.6 mL
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